Ethyl 2-(3-acetyl-5-fluorophenyl)acetate
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Overview
Description
Ethyl 2-(3-acetyl-5-fluorophenyl)acetate is an organic compound with a complex structure that includes an ethyl ester group, an acetyl group, and a fluorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-acetyl-5-fluorophenyl)acetate typically involves the esterification of 2-(3-acetyl-5-fluorophenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-acetyl-5-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of 2-(3-carboxy-5-fluorophenyl)acetic acid.
Reduction: Formation of 2-(3-hydroxy-5-fluorophenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(3-acetyl-5-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(3-acetyl-5-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and fluorophenyl groups can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: Similar structure with a fluorinated phenyl ring and an ethyl ester group.
Ethyl 3-(4-fluorophenyl)-3-oxopropionate: Another compound with a fluorinated phenyl ring and an ester group.
Uniqueness
Ethyl 2-(3-acetyl-5-fluorophenyl)acetate is unique due to the presence of both an acetyl group and a fluorinated phenyl ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C12H13FO3 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
ethyl 2-(3-acetyl-5-fluorophenyl)acetate |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(15)6-9-4-10(8(2)14)7-11(13)5-9/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
NUVCDTBUFYVFRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)F)C(=O)C |
Origin of Product |
United States |
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